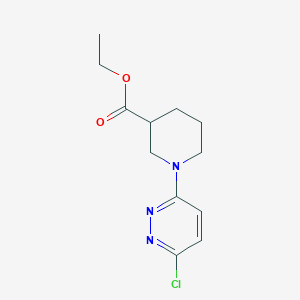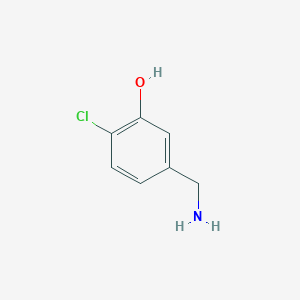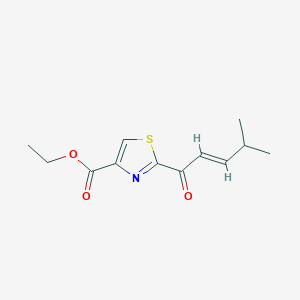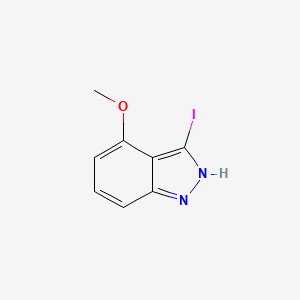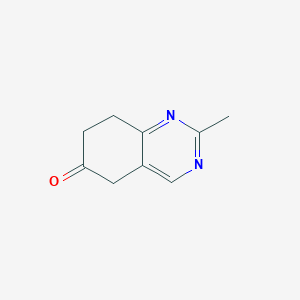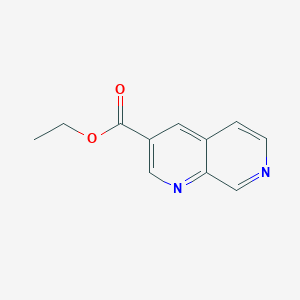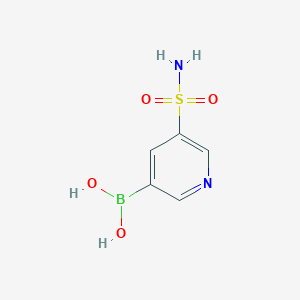
3-Bromo-1-isopropyl-6-nitro-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-isopropyl-6-nitro-1h-indole is an organic compound . It has a molecular weight of 241.04 . The IUPAC name for this compound is 3-bromo-6-nitro-1H-indole .
Molecular Structure Analysis
The empirical formula of this compound is C8H5O2N2Br1 . The InChI code for this compound is 1S/C8H5BrN2O2 .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 241.04 .科学的研究の応用
Indole Synthesis and Classification
The synthetic methods and classifications of indoles, including compounds like 3-Bromo-1-isopropyl-6-nitro-1H-indole, are crucial in organic chemistry due to their broad applications in pharmacology and material science. Indole synthesis has been a subject of extensive research, leading to various methodologies classified under nine strategic approaches. These strategies enable the construction of indole nuclei, essential for developing bioactive compounds and materials with unique properties (Taber & Tirunahari, 2011).
Umpolung Strategies for Indole Functionalization
The concept of umpolung, or polarity inversion, has been applied to indoles to overcome limitations in conventional synthesis methods. This approach, particularly at the C2 position of indoles, opens up new avenues for creating derivatives with significant synthetic and pharmaceutical importance. Indole, being an electron-rich compound, typically undergoes electrophilic substitution, but umpolung allows for the introduction of functionalities through an electrophilic manner, expanding the utility of indole-based compounds in drug discovery and development (Deka, Deb, & Baruah, 2020).
Pharmacological Significance of Indole Derivatives
Indole derivatives exhibit a wide range of biological activities, making them valuable in developing therapeutic agents. Studies highlight the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of indole-based compounds. These findings underscore the importance of indole derivatives in medicinal chemistry and drug design, contributing to the development of new treatments for various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Advanced Synthesis Techniques
Innovative synthesis techniques, such as the Pictet-Spengler reaction, have been applied to create indole-based alkaloids and derivatives. These methods enable the construction of complex structures, including tetrahydro-β-carboline scaffolds, which are prevalent in natural products and pharmaceuticals. The development of enantioselective and solid-phase syntheses for these scaffolds highlights the ongoing advances in indole chemistry, offering new opportunities for drug discovery and synthetic biology (Rao, Maiti, & Chanda, 2017).
Safety and Hazards
将来の方向性
Indole derivatives, such as 3-Bromo-1-isopropyl-6-nitro-1h-indole, have attracted increasing attention in recent years due to their various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . Therefore, the future direction in this field could involve further exploration of the biological potential of indole derivatives and the development of novel methods of synthesis .
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The interaction often involves the formation of a complex between the indole derivative and its target, which can modulate the activity of the target and lead to various downstream effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with .
特性
IUPAC Name |
3-bromo-6-nitro-1-propan-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7(2)13-6-10(12)9-4-3-8(14(15)16)5-11(9)13/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBAZORRKGEPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


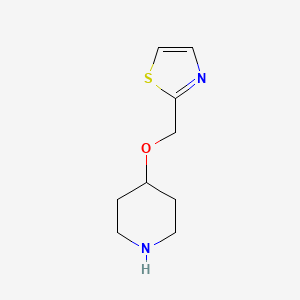
![N,N'-Bis[4-(diphenylamino)phenyl]-N,N'-diphenylbenzidine](/img/structure/B6594170.png)
